molecular formula C23H24N2O3S B2975683 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide CAS No. 954663-56-0

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide

Cat. No. B2975683
CAS RN: 954663-56-0
M. Wt: 408.52
InChI Key: VMDAUJAKSCLCNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves understanding the reactions needed to produce it. This often involves multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Analyzing the molecular structure involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. Factors such as reactivity, selectivity, and the mechanism of the reaction are considered .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) are also often reported .

Scientific Research Applications

Protein Kinase Inhibition

Isoquinolinesulfonamides, including structures related to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These compounds exhibit selective inhibition towards certain protein kinases, highlighting their potential in therapeutic applications targeting various diseases where protein kinase activity is dysregulated (Hidaka et al., 1984).

Organic Synthesis Methodologies

Research has demonstrated the utility of related sulfonamide structures in organic synthesis, including the thermal fragmentation and rearrangement of N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives. These processes result in the formation of various organic compounds, suggesting the potential of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide in facilitating complex organic transformations (Gaber et al., 2008).

Pharmaceutical Applications

The synthesis of 3-arylsulfonylquinoline derivatives, important as pharmaceutical drugs, has been achieved through innovative methods involving tert-butyl hydroperoxide and N-propargyl aromatic amine derivatives. This transformation indicates the relevance of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide in the development of new pharmaceuticals (Zhang et al., 2016).

Anticancer Research

1,4-Naphthoquinone derivatives, structurally similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, have been synthesized and evaluated for their anticancer activity. These compounds displayed potent cytotoxic activity against various human cancer cell lines, underscoring the potential of related compounds in cancer research (Ravichandiran et al., 2019).

Anticorrosion and Materials Science

The study of 8-oxyquinoline derivatives, including sulfonamide-based structures, for their anticorrosion properties offers insights into the application of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide in materials science. These compounds have shown potential as inhibitors of acid corrosion in steels, suggesting broader applications in protecting materials from degradation (Doroshenko et al., 2017).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

Information on safety and hazards is typically found in Material Safety Data Sheets (MSDS). This includes information on toxicity, flammability, and precautions for safe handling and storage .

properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-2-14-29(27,28)25-13-12-17-10-11-20(15-19(17)16-25)24-23(26)22-9-5-7-18-6-3-4-8-21(18)22/h3-11,15H,2,12-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDAUJAKSCLCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide

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